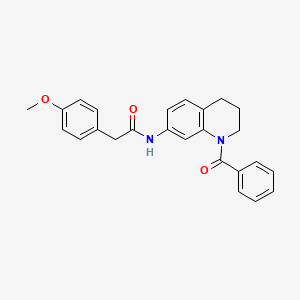

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide

Description

Properties

Molecular Formula |

C25H24N2O3 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C25H24N2O3/c1-30-22-13-9-18(10-14-22)16-24(28)26-21-12-11-19-8-5-15-27(23(19)17-21)25(29)20-6-3-2-4-7-20/h2-4,6-7,9-14,17H,5,8,15-16H2,1H3,(H,26,28) |

InChI Key |

GCHFSJPYRNXJBC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization

In a representative method, a substituted aniline derivative reacts with a cyclic ketone (e.g., cyclohexanone) in the presence of a Brønsted acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds via imine formation followed by intramolecular cyclization to yield the tetrahydroquinoline framework. For example, 7-nitro-1,2,3,4-tetrahydroquinoline can be synthesized by heating 4-nitroaniline with cyclohexanone in concentrated HCl at 80–100°C for 12 hours.

Key Reaction Conditions:

-

Temperature: 80–120°C

-

Catalyst: HCl, H₂SO₄, or polyphosphoric acid

-

Yield: 60–75%

Reductive Methods

Quinoline derivatives can be hydrogenated using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (H₂) to achieve the tetrahydroquinoline structure. This method is advantageous for introducing substituents at specific positions prior to reduction.

The introduction of the benzoyl group at the 1-position of the tetrahydroquinoline core is achieved through Friedel-Crafts acylation or nucleophilic acyl substitution.

Friedel-Crafts Acylation

The tetrahydroquinoline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, with the benzene ring of the tetrahydroquinoline acting as the nucleophile.

Example Protocol:

-

Dissolve 1,2,3,4-tetrahydroquinoline (10 mmol) in dry dichloromethane (DCM).

-

Add AlCl₃ (12 mmol) and benzoyl chloride (11 mmol) dropwise at 0°C.

-

Stir at room temperature for 6 hours.

-

Quench with ice-water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Yield: 70–85%.

Nucleophilic Acyl Substitution

Alternative methods employ activated benzoyl derivatives, such as benzoyl imidazolide, reacting with the tetrahydroquinoline’s amine group. This approach minimizes side reactions and improves regioselectivity.

Industrial-Scale Production

Continuous flow reactors are employed to enhance efficiency and safety in large-scale synthesis. Key advantages include precise temperature control, reduced reaction times, and minimized by-product formation.

Flow Reactor Parameters

| Parameter | Value |

|---|---|

| Reactor Type | Microtubular coil reactor |

| Temperature | 80°C |

| Residence Time | 30 minutes |

| Catalyst | Heterogeneous AlCl₃ on silica |

| Throughput | 5 kg/day |

This method improves benzoylation yields to 90–95% while reducing waste.

Characterization and Quality Control

The final product is characterized using:

-

NMR Spectroscopy: Confirms substitution patterns and purity.

-

High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₂₅H₂₅N₂O₃ requires m/z 409.1892 [M+H]⁺).

Troubleshooting Common Issues

Low Amide Coupling Yields

Epimerization at Chiral Centers

-

Cause: Base-induced racemization during amide coupling.

-

Solution: Use milder bases (e.g., collidine) or lower temperatures (0–5°C).

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| EDC/HOBt | 65–80 | 95–98 | 120–150 | Moderate |

| HATU/DIPEA | 85–90 | 98–99 | 200–220 | High |

| Continuous Flow | 90–95 | 99+ | 80–100 | Industrial |

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl or methoxyphenyl groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Alkylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide has a complex structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 374.43 g/mol. The compound features a tetrahydroquinoline core that is known for its diverse pharmacological properties.

Antimicrobial Properties

Research has demonstrated that derivatives of tetrahydroquinoline compounds exhibit notable antimicrobial activities. For instance, studies have shown that similar compounds possess significant antibacterial effects against various strains of bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Anticancer Potential

The anticancer properties of tetrahydroquinoline derivatives have been extensively studied. Compounds structurally related to this compound have shown efficacy in inhibiting cancer cell proliferation in vitro and in vivo. For example, similar compounds were evaluated for their ability to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antitubercular Activity

Recent studies have highlighted the potential of tetrahydroquinoline derivatives as antitubercular agents. Compounds with similar structures have been shown to exhibit activity against Mycobacterium tuberculosis, targeting key metabolic pathways essential for bacterial survival . The identification of these compounds as potential antitubercular agents opens avenues for further drug development.

Neurological Applications

There is emerging evidence suggesting that tetrahydroquinoline derivatives may also possess neuroprotective properties. Compounds with similar frameworks have been investigated for their ability to inhibit acetylcholinesterase activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease . This suggests a potential role for this compound in cognitive enhancement therapies.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide and related acetamide derivatives:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

- The benzoyl group in the target compound may enhance aromatic stacking interactions compared to sulfonyl or acetyl substituents in analogs .

- Methoxy groups (e.g., 4-methoxyphenyl) improve solubility and membrane permeability, as seen in Compound 40’s anticancer activity .

Electron-Withdrawing vs. Chlorophenoxy groups () introduce steric and electronic effects that may alter target binding .

Pharmacological Gaps :

- While quinazoline-sulfonyl acetamides () show validated anticancer activity, the target compound’s lack of a sulfonyl group may shift its mechanism toward CNS targets or kinase inhibition .

Research Findings and Data Gaps

- Anticancer Potential: Compounds with methoxyphenyl acetamide moieties (e.g., ’s Compound 40) exhibit strong activity against HCT-116 and MCF-7 cells, suggesting the target compound merits similar testing .

- Synthetic Accessibility: Schemes in (e.g., diphenylpropyl/chlorophenyl acetamide synthesis) provide templates for modifying the tetrahydroquinoline core .

- Crystallographic Data : highlights the role of hydrogen bonding (N—H⋯O) and π-stacking in stabilizing acetamide derivatives, which may apply to the target compound’s solid-state properties .

Unresolved Questions:

- No direct data exist on the target compound’s solubility, toxicity, or specific biological targets.

- Comparative studies with ’s ethanesulfonyl analog are needed to assess substituent-driven activity differences.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Molecular Characteristics

The molecular formula of this compound is , with a molecular weight of 376.45 g/mol. The structural representation is as follows:

- Molecular Formula: C23H24N2O3

- Molecular Weight: 376.45 g/mol

- LogP: 4.0469 (indicating good lipophilicity)

- Hydrogen Bond Acceptors: 5

- Hydrogen Bond Donors: 1

- Polar Surface Area: 61.62 Ų

Antimicrobial Activity

Research indicates that compounds with tetrahydroquinoline structures exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains such as Bacillus subtilis and Escherichia coli. The presence of hydrophobic groups in these compounds may enhance their antimicrobial efficacy by facilitating membrane penetration .

Antitumor Activity

This compound has shown promise in inhibiting tumor cell proliferation. A recent investigation tested its antiproliferative effects against several human cancer cell lines (e.g., A549 and HT-1080). The results demonstrated that this compound can significantly reduce cell viability at micromolar concentrations .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored, with findings suggesting it can inhibit pro-inflammatory cytokines in vitro. This indicates its potential use in treating inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity or receptor signaling pathways, leading to the observed biological effects.

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of tetrahydroquinoline derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 25 μg/mL against E. coli, demonstrating its potential as a novel antibacterial agent.

Case Study 2: Antitumor Activity

A comparative analysis was conducted on a series of tetrahydroquinoline derivatives for their antiproliferative effects on cancer cells. The compound exhibited significant inhibition of cell growth in the A549 cell line with an IC50 value lower than that of standard chemotherapeutic agents used for lung cancer treatment.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide, and how do they influence its reactivity?

- Answer : The compound comprises a tetrahydroquinoline core substituted with a benzoyl group at position 1 and an acetamide-linked 4-methoxyphenyl moiety at position 6. The benzoyl group enhances lipophilicity, potentially improving membrane permeability, while the 4-methoxyphenyl group may modulate electronic effects via resonance. These features influence nucleophilic reactivity at the amide bond and steric interactions in synthetic modifications .

- Methodological Insight : Use NMR spectroscopy (1H/13C) to confirm substitution patterns and X-ray crystallography (if crystalline) to resolve steric effects. Computational tools (e.g., DFT) can predict electronic contributions of substituents .

Q. What are the standard synthetic routes for this compound, and how can yield be optimized?

- Answer : Synthesis typically involves:

Tetrahydroquinoline core formation via cyclization of aniline derivatives.

Benzoylation using benzoyl chloride under basic conditions (e.g., pyridine).

Acetamide coupling via reaction of 4-methoxyphenylacetic acid with the amine group using coupling agents like EDC/HOBt .

- Optimization Strategies :

- Use HPLC monitoring to track intermediates and reduce side products .

- Optimize reaction temperature (e.g., 0–5°C for benzoylation to prevent over-reaction) and solvent polarity (e.g., DMF for coupling steps) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved for this compound?

- Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges) or impurities.

- Validation Steps :

Purity Verification : Use HPLC-MS to confirm ≥95% purity .

Dose-Response Curves : Test across a broad concentration range (e.g., 1 nM–100 µM) in multiple cell lines (e.g., HEK293 vs. HeLa).

Structural Analog Comparison : Compare with analogs (e.g., ’s N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives) to isolate substituent effects .

- Mechanistic Insight : Evaluate target engagement via SPR (Surface Plasmon Resonance) or thermal shift assays to confirm binding to purported targets (e.g., kinase enzymes) .

Q. What reaction pathways dominate under acidic vs. basic conditions for this compound?

- Answer :

- Acidic Conditions : Protonation of the amide carbonyl may lead to hydrolysis, yielding 4-methoxyphenylacetic acid and the tetrahydroquinoline amine.

- Basic Conditions : Deprotonation of the methoxy group could activate nucleophilic aromatic substitution (e.g., at the quinoline ring) .

- Experimental Design :

- Conduct pH-dependent stability studies (e.g., 0.1 M HCl vs. 0.1 M NaOH at 37°C) with LC-MS to identify degradation products.

- Use isotopic labeling (e.g., D2O in hydrolysis) to trace reaction mechanisms .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Answer :

- ADMET Prediction : Tools like SwissADME or ADMETlab can forecast solubility, CYP450 interactions, and blood-brain barrier penetration.

- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity data from analogs (e.g., ’s ethylphenyl derivatives) .

- Validation : Synthesize top-predicted derivatives and compare experimental vs. computed logP values via shake-flask method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.